2-Methylfluoranthene

描述

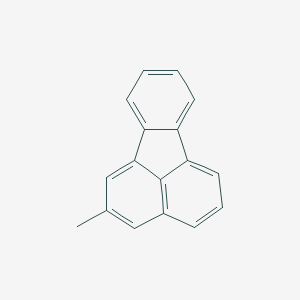

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRCMNWZFPMXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074823 | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-31-6, 30997-39-8 | |

| Record name | 2-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2 Methylfluoranthene

Global and Regional Distribution Patterns

The distribution of 2-Methylfluoranthene is ubiquitous, with its presence documented in various environmental matrices across different geographical regions. Its detection in air, water, soil, and sediment highlights its widespread nature as an environmental contaminant.

Atmospheric Presence and Spatial Variations

As a semi-volatile organic compound, this compound can be present in the atmosphere in both the gaseous phase and adsorbed onto particulate matter. iarc.fr Its atmospheric concentration exhibits significant spatial and temporal variations, often linked to local emission sources and seasonal changes.

A study conducted in the Arctic town of Longyearbyen, Svalbard, revealed distinct seasonal patterns in the atmospheric concentration of this compound. The mean concentrations varied significantly across different periods of the year, with the lowest levels observed during the dark winter and the highest during the twilight winter phase. Local activities, such as snowmobile traffic, were noted to contribute to its atmospheric levels, with concentrations of this compound increasing by a factor of 2.7 on days with high snowmobile activity. copernicus.orgcopernicus.orgcopernicus.org

In urban environments, such as Kanazawa, Japan, the concentration of this compound in the air was found to be higher in winter (0.4 ng/m³) compared to summer. airies.or.jp This seasonal difference is common for PAHs in urban settings and is often attributed to increased fuel combustion for heating during colder months and meteorological conditions that trap pollutants closer to the ground.

Table 1: Atmospheric Concentrations of this compound in Longyearbyen, Svalbard

| Season (2018) | Mean Concentration (pg/m³) | Standard Deviation (pg/m³) |

| Dark Winter (Nov-Jan) | 4.8 | 2.0 |

| Twilight Winter (Feb) | 22.4 | 17.5 |

| Daylight Spring (Mar-Apr) | 18.0 | 14.3 |

| Polar Day Summer (May-Jun) | 26.4 | 58.2 |

Data sourced from a 2021 study on Polycyclic Aromatic Hydrocarbons in the Arctic boundary layer. copernicus.org

Aquatic System Concentrations (Surface Water, Rainwater, Snow, Fog)

Due to its low aqueous solubility, this compound concentrations in the dissolved phase of aquatic systems are generally low. iarc.fr However, it is frequently detected in various forms of water. General studies on PAHs indicate that concentrations in surface waters are typically in the range of 1–50 ng/L. iarc.fr Higher levels are often found in rainwater (10–200 ng/L) and can be even more concentrated in snow and fog, with total PAH concentrations reaching up to 1000 ng/L. iarc.fr

Specific data for this compound in various water types is limited. However, a validation study for analytical methods has established reliable quantification limits for this compound in different water matrices. The method was validated for concentrations of 1, 20, and 100 ng/L in tap and mineral water, and from 20 ng/L in wastewater. lcms.cz In a study of the untreated drinking water supply for Eugene, Oregon, the detection limit for this compound was reported as <2 ng/L. usgs.gov

Soil and Sediment Contamination Profiles

Owing to its hydrophobic nature, this compound tends to adsorb to particulate matter and accumulate in soils and sediments. iarc.fr These environmental compartments can act as long-term sinks for the compound.

In a study of sediments from Puget Sound, Washington, this compound was detected at various sites. The concentrations in sediment samples ranged from not detected to a maximum of 83 µg/kg dry weight. wa.gov Following an oil spill in Guimaras, Philippines, this compound was among the alkylated PAHs detected in sediment samples, indicating its presence in petrogenic contamination sources. core.ac.uk

The ratio of methylated PAHs, like this compound, to their parent compounds can sometimes be used to help identify the source of contamination, with petrogenic sources often having higher proportions of alkylated derivatives compared to pyrogenic (combustion) sources. diva-portal.org

Prevalence in Complex Environmental Mixtures

This compound is rarely, if ever, found in isolation in the environment. It is consistently identified as a component of complex mixtures of polycyclic aromatic hydrocarbons. iarc.friarc.fr These mixtures are generated from the incomplete combustion of a wide array of organic substances, including coal, oil, gas, and wood. gcms.cz

For instance, this compound is a known constituent of creosote, a wood preservative that contains a high percentage of PAHs. diva-portal.org Environmental samples, whether from air, water, or soil, that are contaminated with PAHs will typically contain a profile of numerous parent and alkylated PAHs, including this compound and its parent isomer, fluoranthene (B47539). diva-portal.orgnih.gov The specific composition of the PAH mixture can provide clues about its origin.

Characterization in Specific Environmental Matrices

Investigating the presence of this compound in specific environmental settings, such as agricultural lands, is crucial for understanding its distribution and potential pathways into the food chain.

Agricultural Soils

Agricultural soils can become contaminated with this compound through atmospheric deposition, the use of sewage sludge as fertilizer, or proximity to industrial or urban areas. A comprehensive study of 243 agricultural soil samples from the Yangtze River Delta, a rapidly developing region in China, provided detailed information on the contamination levels of 18 methylated PAHs, including this compound. polyu.edu.hk

The total concentrations of the 18 measured methylated PAHs ranged from 5.5 to 696.2 ng/g dry soil. polyu.edu.hk The study found that the spatial distribution of lower molecular weight methylated PAHs was related to agricultural straw burning and industrial emissions, while higher molecular weight compounds were more influenced by the soil's total organic carbon content. polyu.edu.hk The research identified coal combustion, biomass burning, and petroleum combustion as the primary sources of these compounds in the region's agricultural soils. polyu.edu.hk

River Sediments

This compound, a polycyclic aromatic hydrocarbon (PAH), is detected in river sediments, often in conjunction with other PAHs. Its presence is typically linked to anthropogenic activities and natural processes that introduce these compounds into aquatic environments.

Studies have identified this compound in river sediments from various global locations. For instance, in the Mackenzie River in Canada, the presence of a variety of methyl-PAHs, including by inference this compound, suggested petroleum as a likely source rather than high-temperature combustion. publications.gc.ca Research in the Negro River in the Amazon region of Brazil also quantified PAHs in superficial sediments, highlighting that the most contaminated areas were those with muddy sediments and high concentrations of organic matter. scielo.br While the study focused on a group of 16 priority PAHs, the presence of other alkylated PAHs was noted, indicating the complexity of PAH contamination. scielo.br

In a study of rivers in China receiving wastewater, 2-methylnaphthalene (B46627) and other substituted PAHs were detected, pointing to the contribution of wastewater effluent to PAH contamination in river systems. researchgate.net Similarly, after an oil spill in Southern Guimaras, Philippines, high levels of various alkylated PAHs, including this compound, were found in sediment samples. core.ac.uk

The concentration of this compound and other PAHs in river sediments is influenced by several factors. The total organic carbon (TOC) content of the sediment is a significant factor, with a positive correlation often observed between TOC and PAH levels. researchgate.net Sediments with higher organic content have a greater capacity to sorb hydrophobic compounds like PAHs. researchgate.net The particle size of the sediment also plays a role, with finer-grained sediments often exhibiting higher concentrations of contaminants. noaa.gov

The following table provides a summary of findings related to the detection of this compound and other PAHs in river sediments from various studies.

| Location | Key Findings | Associated PAHs | Source Indication | Reference |

| Mackenzie River, Canada | Variety of methyl-PAHs detected in suspended sediments. | Methyl-PAHs | Petroleum | publications.gc.ca |

| Negro River, Brazil | PAHs quantified in superficial sediments, with higher concentrations in muddy, organic-rich areas. | 16 priority PAHs, alkylated PAHs | Pyrogenic and petrogenic | scielo.br |

| Rivers in China | Detection of substituted PAHs in rivers receiving wastewater. | 2-methylnaphthalene, 2,6-dimethylnaphthalene, 1-methylfluoranthene, etc. | Wastewater effluent | researchgate.net |

| Southern Guimaras, Philippines | High levels of alkylated PAHs in sediments after an oil spill. | 1-methylnaphthalene, 2-methylphenanthrene, this compound, etc. | Oil spill | core.ac.uk |

| Salt River Bay, USVI | Finer-grained sediments in the estuary likely trap terrestrial-sourced contaminants. | This compound, Benzo(b)fluorene, etc. | Terrestrial runoff | noaa.gov |

Arctic Boundary Layer

This compound is among the polycyclic aromatic hydrocarbons (PAHs) that have been detected in the Arctic boundary layer. copernicus.org The presence of these compounds in such a remote region is a result of long-range atmospheric transport from industrial and combustion sources in the northern hemisphere, primarily from Western Russia, northern Europe, and North America. acs.orgresearchgate.net PAHs are semi-volatile organic compounds that can be transported over long distances via atmospheric currents before being deposited in the Arctic. researchgate.netunit.no

The concentrations and distribution of PAHs, including this compound, in the Arctic atmosphere are subject to seasonal variations and local influences. Studies conducted in the Arctic have shown that PAH concentrations can be influenced by factors such as temperature, precipitation, and the presence of local emission sources. copernicus.orgd-nb.info For instance, research in Longyearbyen, Svalbard, indicated that while long-range transport is a significant contributor, local sources like coal combustion and vehicle traffic also play a role in the observed PAH levels. copernicus.orgd-nb.info

A study in Longyearbyen found that the contribution of this compound was negligible in the context of snowmobile emissions, which were a significant source of other PAHs like benzo[a]anthracene and 1-methylnaphthalene. copernicus.org This suggests that different combustion sources can have distinct PAH profiles.

Atmospheric measurements at various Arctic sites, including Alert in Canada, Zeppelin in Svalbard, and Pallas in Finland, have shown that PAH concentrations tend to decrease with increasing latitude. acs.orgunit.nonilu.com These long-term monitoring efforts have also revealed that despite reductions in global PAH emissions, the concentrations of some PAHs in the Arctic atmosphere are not declining, a phenomenon partly attributed to the effects of climate change, such as warming temperatures causing re-volatilization from surfaces like melting ice. acs.orgunit.nonilu.com

The following table summarizes findings on the presence of PAHs, including the context for this compound, in the Arctic boundary layer.

| Location | Key Findings | Predominant PAHs Mentioned | Influencing Factors | Reference |

| Longyearbyen, Svalbard | This compound contribution from snowmobiles was negligible. | Benzo[a]anthracene, 1-methylnaphthalene, Phenanthrene (B1679779), Fluorene | Local emissions (snowmobiles, coal combustion, traffic), seasonal variations | copernicus.org |

| Alert (Canada), Zeppelin (Svalbard), Pallas (Finland) | PAH concentrations decrease with increasing latitude; no significant long-term decline observed for some PAHs. | Phenanthrene, Pyrene, Benzo[a]pyrene (B130552) | Long-range atmospheric transport, forest fires, climate change (warming) | acs.orgunit.nonilu.com |

| Canadian and Norwegian Arctic | Atmospheric PAHs likely originate from the northern hemisphere. | General PAHs | Long-range atmospheric transport from Western Russia, northern Europe, North America | researchgate.net |

Sources and Formation Mechanisms of 2 Methylfluoranthene

Anthropogenic Emission Sources

Anthropogenic processes are the main contributors of 2-Methylfluoranthene to the environment. epd.gov.hkmdpi.com These sources are widespread and include various forms of combustion and industrial activities. nih.govconcawe.eu

The fundamental formation pathway for this compound is the incomplete combustion and high-temperature pyrolysis of organic substances. nih.govresearchgate.net This process involves the thermal decomposition of organic matter in an oxygen-deficient environment, leading to the formation of complex aromatic compounds. nih.govntnu.nomdpi.com PAHs like this compound are formed through pyrosynthesis, where smaller hydrocarbon fragments recombine to form larger, stable aromatic ring systems. ntnu.no

The combustion of fossil fuels is a major source of atmospheric PAHs. concawe.euebsco.com this compound is among the numerous PAHs released from these activities.

Coal Combustion: Residential coal combustion, in particular, has been identified as a significant source of PAHs. nih.gov Studies of emissions from various types of coal burned in residential stoves have quantified PAH emissions, which include this compound. scispace.com For example, the distribution of PAHs in dust samples from industrial regions often shows a profile similar to that of coal-fired furnaces. scispace.com

Oil and Gas Combustion: Emissions from diesel engines are a known source of PAHs. researchgate.net Research on emissions from diesel fuel has identified this compound as one of the most abundant PAHs in the particulate matter. researchgate.net Waste oil combustion in small industrial boilers and space heaters also contributes to PAH emissions. epa.gov While natural gas combustion produces lower quantities of PAHs compared to coal and oil, it is still a source. iarc.fr

Biomass burning is a significant global source of PAHs, contributing a substantial portion of the total atmospheric emissions. mdpi.comnih.gov This category includes the burning of wood for residential heating, forest and vegetation fires, and the burning of agricultural waste. mdpi.comconcawe.euairies.or.jp

Wood Burning: Residential wood combustion for heating is a primary source of PAHs in many urban and suburban areas. airies.or.jpresearchgate.net Research conducted in Grenoble, France, during winter identified residential heating as the source of elevated PAH levels, with this compound measured at a concentration of 0.4 ng/m³ in PM10 particles. airies.or.jp Emission factors for PAHs from burning different types of wood, such as softwood and hardwood, have been studied, though specific factors for this compound are not always detailed separately. researchgate.netcopernicus.org

Vegetation and Agricultural Fires: Large-scale vegetation fires, such as forest fires and the open burning of crop residues, release vast quantities of PAHs into the atmosphere. airies.or.jpeuropa.eu Studies on emissions from burning various types of biomass, including peat and agricultural residues, have quantified PAH emission factors, confirming these as major sources. nih.govaaqr.orgnih.gov For instance, this compound has been identified in emissions from the burning of fuels common in the US. copernicus.org The pyrolysis of scrap tires, another form of waste burning, also releases this compound. researchgate.net

| Source | Location/Study Type | Finding | Reference |

|---|---|---|---|

| Residential Heating | Grenoble, France (Winter) | Concentration of 0.4 ng/m³ in PM10 particles. | airies.or.jp |

| General Biomass Burning | Laboratory Study | Identified as a component of emissions from fuels common in the US. | copernicus.org |

| Scrap Tire Pyrolysis | Laboratory Study | Identified in leachates from used tires. | researchgate.net |

Tobacco smoke is a well-documented source of numerous toxic compounds, including a variety of PAHs. nih.govnih.govhaz-map.com this compound is a known constituent of cigarette smoke. oup.comoup.com Pyrolysis experiments suggest that fluoranthenes in cigarette smoke are partially formed through the Diels-Alder reaction of acenaphthylene (B141429) with volatile dienes. oup.com

A quantitative analysis of the mainstream smoke from a standard 85-mm U.S. blended non-filter cigarette found 68 ng of 2- and 8-methylfluoranthene (B3342405) combined per cigarette. oup.comoup.com

| Compound Group | Amount per Cigarette (ng) | Reference |

|---|---|---|

| Fluoranthene (B47539) | 263 | oup.comoup.com |

| 1-, 3-, and 7-Methylfluoranthene | 116 | oup.comoup.com |

| 2- and 8-Methylfluoranthene | 68 | oup.comoup.com |

| Dimethylfluoranthenes | >100 | oup.comoup.com |

Several industrial processes that involve the high-temperature treatment of carbon-based materials are significant sources of PAH emissions. iarc.friarc.fr

Coal gasification and coke production are industrial processes that have been classified as carcinogenic to humans, largely due to the occupational exposure to PAH-containing mixtures. iarc.frnih.gov

Coke Production: This is the high-temperature process of converting coal into metallurgical coke, a key material in iron and steel production. iarc.fr The process drives off volatile compounds from the coal, resulting in the formation of coke oven gas and crude coal tar, both of which are rich in PAHs. ntnu.noiarc.fr Coal tar, a byproduct, can contain high percentages of PAHs and is a major source of occupational exposure. iarc.frinchem.org Emissions from coke ovens are a well-established source of atmospheric PAHs. haz-map.cominchem.org

Coal Gasification: This process converts coal into a synthesis gas (syngas). iarc.fr Similar to coke production, it involves the pyrolysis of coal and generates tars that contain a complex mixture of PAHs. inchem.org Epidemiological studies have demonstrated an excess of lung cancer among workers exposed to coal-tar fumes in coal gasification plants. inchem.org

Vehicular Emissions

Vehicular exhaust is a notable source of this compound in the environment. researchgate.netmdpi.com It is formed during the incomplete combustion of fossil fuels like gasoline and diesel. researchgate.netairies.or.jp Research has shown that this compound is among the PAHs present in the particulate matter of diesel engine emissions. researchgate.net The composition and concentration of PAHs in vehicular emissions can vary depending on the fuel type, engine technology, and operating conditions. researchgate.netcopernicus.org For instance, some studies have found that heavier PAHs, including methylfluoranthene, are more enriched in the emission profiles of gasoline-powered vehicles. mdpi.com In contrast, other studies have identified this compound as one of the more abundant PAHs in diesel exhaust. researchgate.net

The following table presents a comparison of PAH emissions from different vehicle types.

| Vehicle Type | Key Emitted PAHs |

| Diesel | Pyrene, Fluoranthene, 1-Methylphenanthrene, Naphthalene (B1677914), This compound researchgate.net |

| Gasoline | Retene, Benzo(ghi)fluoranthene, Methylfluoranthene mdpi.com |

| Biodiesel | Generally lower PAH emissions compared to conventional diesel tandfonline.com |

Industrial Effluents

Industrial effluents from various processes contribute to the release of this compound into the environment. researchgate.net These sources include coking plants, wood preservation facilities that use creosote, and other industries that handle coal tar and its products. iarc.fr Contamination of soil and water can occur through the discharge of untreated or inadequately treated wastewater from these facilities. researchgate.net Creosote, a complex mixture derived from coal tar and used as a wood preservative, contains significant amounts of PAHs, including this compound. iarc.fr

Petroleum-Related Sources (Leakage, Crude Oil, Byproducts)

This compound is naturally present in crude oil and can be released into the environment through oil spills, leakages, and as a component of various petroleum byproducts. nih.govresearchgate.netub.edu The composition of PAHs in crude oil varies depending on the source of the oil. researchgate.net Alkylated PAHs, such as 2-methylnaphthalene (B46627) and this compound, are often used as markers to identify the petroleum origin of PAH contamination. researchgate.net

Specialized Releases (e.g., Scrap Tire Pyrolysis Leachates)

A specific and more recently identified source of this compound is the leaching from scrap tires and tire-derived products. researchgate.netifremer.fr Research has shown that leachates from used tires can contain a variety of PAHs, including this compound. researchgate.netifremer.fr It has been suggested that this compound, along with others, may be adsorbed onto the tire during its use. ifremer.fr Furthermore, the pyrolysis of scrap tires, a process used for waste management and resource recovery, also generates products that contain PAHs. researchgate.netnih.gov

A study on the chemical composition of leachates from new and used tires identified the following compounds:

| Compound | Detected in New Tire Leachate | Detected in Used Tire Leachate |

| Acenaphthene | ✓ | ✓ |

| Acenaphthylene | ✓ | ✓ |

| Anthraquinone | ✓ | |

| Benz[a]anthracene | ✓ | |

| Benz[e]acephenanthrylene | ✓ | ✓ |

| Benzo iarc.frnih.govfluorene | ✓ | |

| Indenopyrene | ✓ | ✓ |

| Naphthalene | ✓ | ✓ |

| Phenanthrene (B1679779) | ✓ | ✓ |

| Pyrene | ✓ | ✓ |

| This compound | ✓ |

This table is based on data from a study on the chemical effects of rubber-based products. ifremer.fr

Natural Formation Pathways

Natural processes also contribute to the formation and release of this compound into the environment. These sources are primarily related to the combustion of organic matter. airies.or.jpnih.gov Forest fires and volcanic eruptions are known to generate a wide range of PAHs. nih.gov The burning of biomass, such as wood, is a significant natural source of these compounds. airies.or.jpmdpi.com The specific composition of PAHs produced during biomass burning depends on factors like the type of vegetation being burned and the combustion temperature. columbia.edudoi.org

Diagenetic and Biogenic Processes

This compound is formed naturally through both diagenetic and biogenic processes. Diagenesis involves the chemical and physical changes that convert organic matter in sediments into rock and fossil fuels over geological time. chemistry-matters.com During these processes, which occur at relatively low temperatures (below 150°C), radical intermediates can react with parent Polycyclic Aromatic Hydrocarbon (PAH) structures to form alkylated PAHs. chemistry-matters.combiorxiv.org

Specific biogenic precursors, such as diterpenoids found in terrestrial plants like conifers, can undergo structural changes during diagenesis to form aromatic hydrocarbons. biorxiv.org Compounds like retene, a biomarker for vascular plants, are derived from the degradation of such precursors and indicate a natural origin for related PAHs. wikipedia.org The natural formation of alkylated PAHs, including isomers of methylfluoranthene, has been linked to the methylation of parent aromatic hydrocarbons during sediment maturation. nih.gov

Direct biogenic sources also contribute to the environmental load of PAHs. umweltprobenbank.de These can include epicuticular waxes from vascular plants and byproducts from microorganisms. biorxiv.org

Erosion of Hydrocarbon-Rich Geological Formations

Geological formations rich in hydrocarbons, such as petroleum source rocks, coal seams, and areas with natural oil seeps, serve as significant reservoirs of this compound. These petrogenic sources are characteristically abundant in alkylated PAHs compared to their non-alkylated parent compounds. chemistry-matters.comhelcom.fi

The natural processes of weathering and erosion act on these formations, physically breaking down the rock and soil. This releases the embedded hydrocarbons into the wider environment. biorxiv.org Sediments formed from the weathering of these hydrocarbon-rich formations carry the chemical signature of the parent rock, including its high concentration of alkylated PAHs like this compound. These compounds can then be transported via wind and water, leading to their deposition in soils and aquatic sediments far from the original source.

Atmospheric Formation and Transformation Pathways

The atmosphere is a dynamic environment where this compound can be both formed and transformed through a series of chemical reactions.

Secondary Atmospheric Reactions

Secondary atmospheric reactions refer to the chemical processes that form pollutants from precursor molecules already present in the atmosphere. While many PAHs are emitted directly from combustion sources, they can also be formed secondarily. nih.gov For instance, studies have identified this compound in atmospheric particulate matter, with concentrations linked to emissions from sources like residential wood burning and ship engines. These primary emissions can then participate in further atmospheric reactions. The chemical reactions that lead to the formation of specific alkylated PAHs in the atmosphere are complex and often involve reactions with various atmospheric oxidants. nih.govrsc.org

Photo- and Chemical Oxidation of Parent PAHs

Once in the atmosphere, PAHs are subject to transformation through photo-oxidation (reactions initiated by sunlight) and chemical oxidation. nih.govacs.org The primary drivers of this atmospheric processing are highly reactive chemical species, including the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). nih.govrsc.org

These oxidants can react with PAHs, whether in the gas phase or adsorbed onto particulate matter. nih.govnih.gov Such reactions lead to the formation of a wide range of oxygenated and nitrated PAH derivatives. nih.gov For example, the reaction of parent PAHs with the hydroxyl radical is considered a major atmospheric loss process. rsc.org While these reactions are primarily known to add oxygen-containing functional groups to the PAH structure, the complex chemistry of the atmosphere provides pathways for a variety of transformations. This compound, as a PAH, is also subject to these degradation pathways, which determine its atmospheric lifetime and the formation of subsequent transformation products. nih.gov

Data on this compound Concentrations

The following interactive table displays research findings on the concentration of this compound in atmospheric particulate matter from a study conducted in Xi'an, China.

Data sourced from a 2017 study on PM2.5 in Xi'an, China.

Environmental Fate and Transport of 2 Methylfluoranthene

Atmospheric Transport and Deposition

Once released into the atmosphere, primarily from incomplete combustion processes, 2-Methylfluoranthene is subject to transport over varying distances and subsequent removal through deposition.

The distribution of this compound between the gas and particle phases in the atmosphere is a critical determinant of its environmental fate. copernicus.org This partitioning, often described by the gas-particle partitioning coefficient (K'p), is influenced by the compound's sub-cooled liquid vapor pressure and the ambient temperature. gov.yk.cacsic.es Like other semi-volatile PAHs, this compound is expected to be found in both the gas phase and adsorbed to atmospheric particulate matter. mit.eduklacp.ac.cn

Lower molecular weight PAHs (2-4 rings) tend to exist predominantly in the gas phase, while heavier PAHs (more than 4 rings) are more associated with particles. mit.edusemanticscholar.org As a four-ring methylated PAH, this compound occupies an intermediate position, making its phase distribution highly sensitive to environmental conditions. csic.es A decrease in ambient temperature favors the partitioning of semi-volatile PAHs onto particles. csic.esmit.edu Studies on various PAHs have shown that gas-phase concentrations are often an order of magnitude higher than particle-associated concentrations in remote mountain areas. csic.es However, the proportion of the compound in the gaseous phase increases with rising temperatures due to enhanced volatilization. klacp.ac.cn

The partitioning process is not solely based on absorption into organic matter but also involves adsorption onto soot carbon. copernicus.orgcsic.es For many PAHs, considering adsorption to soot provides a better prediction of their concentration in aerosols compared to models based only on absorption into organic matter. csic.es

Table 1: Factors Influencing Gas-Particle Partitioning of this compound

| Factor | Influence on Partitioning | Source |

|---|---|---|

| Ambient Temperature | Lower temperatures shift partitioning toward the particle phase. | csic.esmit.edu |

| Vapor Pressure | Lower vapor pressure correlates with higher affinity for the particle phase. | gov.yk.ca |

| Aerosol Composition | Presence of organic matter and soot carbon provides surfaces for absorption and adsorption. | copernicus.orgcsic.es |

The semi-volatile nature of this compound gives it the potential for long-range atmospheric transport (LRAT). mit.edubham.ac.uk Gas-particle partitioning plays a crucial role in this process; compounds in the gas phase are more susceptible to chemical degradation, while those associated with particles can be transported over longer distances. semanticscholar.orgnih.gov This partitioning drastically influences the atmospheric lifetime and transport potential of PAHs. semanticscholar.org

The phenomenon known as the "grasshopper effect" or "multi-hopping" describes the process where semi-volatile compounds like PAHs are released in warmer regions, undergo atmospheric transport, deposit in cooler regions, and then re-volatilize as temperatures rise, allowing for incremental transport towards polar regions. mit.eduyoutube.com Modeling studies and field observations have confirmed that PAHs undergo LRAT, reaching remote environments like the Arctic. semanticscholar.orgmit.edu The atmospheric lifetime of PAHs can be on the order of hours to days, but this can be extended, allowing for transport over thousands of kilometers. semanticscholar.orgbham.ac.uk

Removal of this compound from the atmosphere occurs through wet and dry deposition. noaa.gov

Dry deposition involves the direct transfer and impaction of airborne gaseous and particulate PAHs onto surfaces like soil, water, and vegetation. noaa.govcascobayestuary.org This process is particularly significant for particle-bound compounds and is a major removal mechanism in areas with low precipitation. noaa.gov

Wet deposition refers to the scavenging of PAHs from the atmosphere by precipitation (rain, snow, fog). cascobayestuary.orgresearchgate.net This process includes both in-cloud and below-cloud scavenging of gases and particles. scispace.com Wet deposition is considered an important source of PAHs to soils and aquatic systems and can be the dominant removal pathway in regions with high precipitation. researchgate.netnih.gov

The relative importance of wet versus dry deposition depends on the compound's phase distribution and local meteorological conditions. copernicus.org For PAHs that exist primarily as coarse particles, dry deposition often dominates the total flux. copernicus.org The PAH content in wet deposition is often linked to regional emission sources. cascobayestuary.orgresearchgate.net

Table 2: Deposition Processes for Atmospheric PAHs

| Deposition Type | Description | Key Factors | Source |

|---|---|---|---|

| Wet Deposition | Removal from the atmosphere via precipitation (rain, snow). | Precipitation rate, solubility, particle scavenging efficiency. | cascobayestuary.orgresearchgate.netscispace.com |

| Dry Deposition | Removal by direct contact with surfaces without precipitation. | Particle size, atmospheric turbulence, surface characteristics. | noaa.govcascobayestuary.org |

The atmospheric lifetime of this compound is heavily influenced by the characteristics of the particles to which it is sorbed. PAHs are subject to degradation by atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). bham.ac.uk

The type of particulate matter plays a protective role. Adsorption to soot carbon, a major component of combustion-derived aerosols, is particularly significant. csic.es Soot carbon provides a strong binding matrix that can shield PAHs from reactive species, thereby extending their atmospheric lifetime and enhancing their potential for long-range transport. csic.es Laboratory studies have shown that particle-bound PAHs like benzo[a]pyrene (B130552) can degrade in a few hours when exposed to ozone, but field observations indicate they persist much longer, suggesting a shielding effect from the particle matrix, such as coatings of organic aerosol. nih.gov The chemical composition and phase state of the particle can influence the accessibility of the PAH molecules to oxidants, with viscous or solid coatings offering more protection. nih.govcopernicus.org Therefore, the atmospheric lifetime of this compound is not an intrinsic property but is dependent on the atmospheric aerosol composition it encounters. copernicus.orgcopernicus.org

Aquatic Transport and Distribution

Upon deposition into aquatic environments, the fate of this compound is controlled by its solubility and tendency to partition between the water column and particulate matter. epa.gov

Fluoranthene (B47539), the parent compound of this compound, has very low water solubility, reported at 265 µg/L. epa.gov Methylation generally decreases water solubility, suggesting that this compound is also sparingly soluble in water. nih.gov Due to this hydrophobic nature, PAHs in aquatic systems tend to associate with particulate materials, including suspended sediments and organic matter. epa.gov

Consequently, only a fraction of this compound will be present in a truly dissolved form in the water column. epa.gov The majority is expected to be sorbed to suspended particles or to accumulate in bottom sediments, which act as a primary reservoir for PAHs in aquatic environments. nih.govepa.gov Lighter PAHs are found in higher proportions in the water (dissolved or on suspended particles), while heavier compounds are more prominent in sediments. nih.gov The distribution within the water column will therefore be a dynamic equilibrium between the dissolved phase, which is more available for biological uptake and degradation, and the particle-bound phase, which is subject to sedimentation and burial.

Table 3: Physicochemical Properties Relevant to Aquatic Fate

| Property | Value/Characteristic for Related Compounds | Implication for this compound | Source |

|---|---|---|---|

| Water Solubility | Fluoranthene: 265 µg/L. Generally low for PAHs. | Expected to have very low water solubility. | epa.govnih.gov |

| Sorption | High affinity for organic carbon and particulate matter. | Expected to partition readily from water to sediments and suspended solids. | nih.govepa.gov |

Sedimentation and Burial Processes in Aquatic Ecosystems

Once introduced into aquatic environments, this compound, like other PAHs, does not typically remain dissolved in the water column for extended periods. Due to its hydrophobic nature, it rapidly partitions from the water phase and adsorbs onto suspended organic and inorganic particulate matter. This association with particles is a critical step in its transport and fate.

Following deposition, burial occurs as new layers of sediment accumulate over time. This process can lead to the long-term sequestration of this compound deep within the sediment profile. Buried contaminants are isolated from the overlying water, reducing their bioavailability to many aquatic organisms. epa.gov However, post-depositional events such as bioturbation—the mixing of sediments by benthic organisms—can reintroduce buried contaminants to the sediment-water interface, potentially making them available for uptake again. researchgate.net In extreme cases, excessive and rapid sedimentation can lead to the physical smothering and burial of benthic organisms and their habitats. epa.gov

Soil and Sediment Interactions

The interaction between this compound and solid matrices is a dominant feature of its environmental behavior. Its persistence and distribution in terrestrial and benthic environments are largely controlled by its adsorption to soil and sediment components.

The primary mechanism for the retention of this compound in soil and sediment is adsorption, with soil organic matter (SOM) being the most significant sorbent. The lipophilic ("fat-loving") nature of PAHs results in a high affinity for the organic carbon fraction of soil and sediment. This strong association means that the compound preferentially partitions from porewater into the solid organic phase.

Research on the parent compound, fluoranthene, demonstrates the critical role of organic matter in enhancing the sorption of PAHs. Studies have shown that the presence of organic matter in a clay-sand matrix can dramatically increase the amount of fluoranthene adsorbed. iaea.orgresearchgate.net In one study, the addition of organic matter to a mineral matrix increased the sorption of fluoranthene by up to 140%. iaea.orgresearchgate.net This strong binding to organic matter significantly reduces the compound's concentration in the aqueous phase, thereby limiting its mobility and bioavailability. Consequently, soils and sediments with high organic carbon content act as major environmental sinks for this compound and other PAHs. nih.gov

Table 1: Illustrative Effect of Organic Matter on Fluoranthene Sorption

This table, based on findings for the parent compound fluoranthene, illustrates the significant impact of organic matter on PAH retention in solid matrices.

| Matrix Composition | Relative Sorption Increase (%) |

| Mineral Matrix (No Organic Matter) | Baseline |

| Mineral Matrix with Organic Matter | Up to 140% |

Due to its strong adsorption to organic matter, the mobility of this compound in soil and sediment is generally low. It is not readily leached from surface soils into groundwater, nor is it easily resuspended from sediments into the water column under normal conditions. Heavier PAHs, in particular, tend to be more prominent in soils compared to aquatic environments. nih.gov

Over time, this compound can become sequestered within the soil and sediment matrix. This "aging" process involves the slow diffusion of the molecule into the micropores of soil aggregates and organic matter, where it becomes physically trapped and less accessible for extraction or biodegradation. nih.govresearchgate.net

Studies on fluoranthene have revealed a direct link between biodegradation and the sequestration of its residues. nih.govresearchgate.net As microorganisms slowly break down the parent compound, more polar metabolites are formed. These metabolites can diffuse into the intra-aggregate pore water and become entrapped within the soil's microporosity or irreversibly bound to the matrix. researchgate.net The extent of sequestration can be significant and is influenced by the soil's microbial activity and composition. For instance, an agricultural soil with active microflora sequestered a much higher percentage of fluoranthene activity (41%) compared to an industrial soil with limited microbial degradation (3%). nih.govresearchgate.net This process of sequestration contributes to the long-term persistence of PAH residues in the environment.

Table 2: Sequestration of ¹⁴C-Fluoranthene Residues in Different Soil Types After 165 Days

This table presents data on the fate of the parent compound fluoranthene in three different soils, highlighting the relationship between biodegradation (mineralization) and the formation of non-extractable (sequestered) residues. Data sourced from Vessigaud et al. (2007). nih.govresearchgate.net

| Soil Type | ¹⁴C-Fluoranthene Mineralization (%) | Non-Extractable Residues (Sequestration) (%) |

| Industrial Soil | 0 | 3 |

| Industrial Soil (Biostimulated) | 59 | 13 |

| Agricultural Soil | 25 | 41 |

Toxicological and Carcinogenic Mechanisms of 2 Methylfluoranthene

Carcinogenicity Assessment and Classification

IARC Classification and Evidence Gaps

The International Agency for Research on Cancer (IARC) has classified 2-methylfluoranthene as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". nih.gov This classification reflects the inadequate evidence of carcinogenicity in humans and the limited evidence in experimental animals. nih.goviarc.fr The IARC's evaluation, updated in 2010, highlights the existing data gaps that prevent a more definitive classification. nih.gov

Experimental Carcinogenicity Studies in Animal Models (e.g., Newborn Mice)

Tumorigenic Potency Relative to Fluoranthene (B47539) and Other Isomers

Tumorigenic Activity in Newborn CD-1 Mice

| Compound | Organ | Tumor Incidence | Tumor Multiplicity (tumors/mouse) |

|---|---|---|---|

| This compound | Lung | 65-96% | 3.04 - 3.94 |

| Liver (male) | Significant | - | |

| Liver (female) | Significant (at high dose) | - | |

| Fluoranthene | Lung | 65-96% | 1.12 - 2.45 |

| Liver (male) | Significant | - | |

| 3-Methylfluoranthene (B47718) | Lung | Not Significant | - |

| Liver (male) | Significant | - |

Induction of Organ-Specific Tumors (e.g., Lung, Liver)

Metabolic Activation Pathways Leading to Genotoxicity

Cytochrome P450-Mediated Biotransformation

The metabolic activation of this compound is a critical step in its mechanism of genotoxicity and carcinogenicity. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes. mdpi.comebi.ac.uknih.gov These enzymes are responsible for the biotransformation of a wide range of xenobiotics, including PAHs. mdpi.com

The rate of CYP-mediated metabolism is dependent on both the intrinsic chemical reactivity of the compound and the geometry of the interaction between the compound and the active site of the specific CYP isozyme. arxiv.org Through a series of oxidation reactions, CYPs can convert this compound into reactive metabolites, such as diol epoxides. oup.com These electrophilic metabolites can then bind to cellular macromolecules like DNA, forming DNA adducts. The formation of these adducts is a key initiating event in chemical carcinogenesis, as they can lead to mutations and ultimately, the development of tumors. oup.com The specific CYP isoforms involved in the metabolism of this compound and the precise structure of the resulting genotoxic metabolites are areas of ongoing research. nih.gov

DNA Adduct Formation and Related Mechanisms

The ultimate carcinogenic action of this compound is attributed to the covalent binding of its reactive metabolites, such as diol epoxides or sulfate (B86663) esters, to DNA. iarc.freuropa.eu This binding forms a DNA adduct, which is a segment of DNA bound to a cancer-causing chemical. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis. oup.com If these adducts are not removed by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes. nih.goviarc.fr The primary sites of attack on nucleic acid bases are often the exocyclic amino groups of guanine (B1146940) and adenine. europa.eu The persistence of these adducts in dividing cells can lead to the fixation of mutations and the initiation of malignant transformation. oup.com

Mutagenicity in Bacterial Systems

The mutagenic potential of this compound and its metabolites has been evaluated in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium. osti.govnih.gov In a study using Salmonella typhimurium strain TA100 with metabolic activation (rat liver S9 fraction), the metabolites of this compound demonstrated mutagenic activity. osti.govresearchgate.netnih.gov The primary mutagenic metabolite identified from the in vitro incubation was 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. osti.govnih.gov This finding supports the role of the diol epoxide pathway in the activation of this compound to a mutagenic species.

Table 1: Mutagenic Metabolites of Fluoranthene Isomers

| Parent Compound | Primary Mutagenic Metabolite Identified | Bacterial Test System |

| This compound | 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene | Salmonella typhimurium TA100 |

| 3-Methylfluoranthene | 3-hydroxymethylfluoranthene | Salmonella typhimurium TA100 |

| Fluoranthene | 2,3-dihydro-2,3-dihydroxyfluoranthene | Salmonella typhimurium TA100 |

Isomer-Specific Activation Pathways

Research highlights that the metabolic activation pathways can differ significantly even between closely related isomers. osti.govnih.gov A comparison between this compound and its isomer, 3-methylfluoranthene, reveals distinct primary routes to mutagenic species. osti.govnih.gov While the activation of this compound proceeds primarily through the formation of a dihydrodiol (4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene), the major proximate mutagen for 3-methylfluoranthene was identified as 3-hydroxymethylfluoranthene. osti.govresearchgate.netnih.gov This suggests that for this compound, the diol epoxide pathway is predominant, whereas for 3-methylfluoranthene, the hydroxymethyl-sulfate ester pathway is the more significant route to mutagenicity. osti.govnih.gov Despite similar total amounts of dihydrodiols being formed from both isomers, the 4,5-dihydro-4,5-dihydroxy-3-methylfluoranthene metabolite was not found to be a potent mutagen, further underscoring the isomer-specific nature of metabolic activation. osti.govnih.gov

Co-exposure and Mixture Toxicology

In the environment, PAHs rarely exist as single compounds; instead, they are typically found as components of complex mixtures. cdc.gov These mixtures can arise from sources like coal tar, engine exhaust, and tobacco smoke. europa.eunih.gov The toxicological assessment of such mixtures is complicated by potential interactions among the individual PAHs, which can lead to additive, synergistic, or antagonistic effects. nih.gov

A key aspect of PAH mixture toxicology is the concept of co-promotion, where certain PAHs that are not potent carcinogens on their own can enhance the tumor-promoting effects of other carcinogenic compounds. mdpi.com Research has shown that some non-genotoxic, lower molecular weight (LMW) PAHs can significantly increase the tumorigenicity of benzo[a]pyrene (B130552) (B[a]P). mdpi.com

In a two-stage lung carcinogenesis mouse model, a mixture of LMW PAHs (fluoranthene, 1-methylanthracene, and phenanthrene) combined with B[a]P led to a significant increase in lung tumor promotion and incidence compared to B[a]P alone. mdpi.com The LMW PAH mixture by itself did not significantly promote tumors, indicating strong co-promotional activity. mdpi.com This phenomenon highlights that even PAHs not classified as strong carcinogens can play a crucial role in the cancer process by amplifying the effects of other carcinogenic PAHs present in a mixture. mdpi.com

Human Health Risk Characterization

Toxicological Reference Values (TRVs) are quantitative parameters used to assess potential human health risks associated with exposure to environmental contaminants. publications.gc.ca The process of deriving a TRV involves several steps, including the identification of all available toxicity data, selection of a critical effect and a key scientific study, and the application of uncertainty factors to a determined point of departure to ensure the value is protective for the general population. anses.fr

For carcinogenic PAHs, risk assessment often employs a Toxic Equivalency Factor (TEF) or Relative Potency Factor (RPF) approach. usask.caresearchgate.net This method compares the carcinogenic potency of an individual PAH to that of a well-characterized reference compound, typically benzo[a]pyrene (B[a]P). usask.ca The concentration of each PAH in a mixture is multiplied by its specific RPF to calculate its B[a]P toxic equivalent (TEQ) concentration. These values are then summed to estimate the total carcinogenic potential of the mixture. usask.ca Health Canada has established RPFs for use in human health risk assessments of federal contaminated sites. In this framework, this compound has been assigned an RPF of 0.001. publications.gc.ca This value is used to quantify the risk associated with its presence in environmental samples.

Relative Potency Factors (RPFs) for Selected PAHs

This table presents the Relative Potency Factors (RPFs) for selected PAHs as recommended by Health Canada for use in human health risk assessments. The RPF relates the carcinogenic potency of a PAH to that of benzo[a]pyrene, which is assigned a value of 1. publications.gc.ca

Table of Mentioned Compounds and PubChem CIDs

Quantitative Risk Assessment Methodologies (Oral Slope Factors, Inhalation Unit Risks, Incremental Lifetime Cancer Risk)

Quantitative risk assessment for carcinogenic compounds like this compound involves estimating the increased probability of an individual developing cancer over a lifetime due to exposure. This process utilizes specific methodologies and values, including oral slope factors, inhalation unit risks, and the calculation of incremental lifetime cancer risk. epa.gov For many individual polycyclic aromatic hydrocarbons (PAHs), including this compound, specific toxicity values have not been independently derived. Instead, a widely accepted approach is to use Potency Equivalency Factors (PEFs) relative to benzo[a]pyrene (B[a]P), a well-studied and potent carcinogen, to estimate risk. cdc.govpublications.gc.ca

Oral Slope Factors

The oral slope factor (CSF), also known as a cancer potency factor, is a measure of the cancer-causing potential of a substance when ingested. It is expressed as the upper-bound estimate of the probability of a cancer response per unit of intake of a chemical over a lifetime, typically in units of (mg/kg-day)⁻¹. epa.govepa.govepa.gov

A specific oral slope factor for this compound is not available in major toxicological databases. ornl.gov The risk assessment for this compound is therefore conducted using the PEF approach. cdc.govpublications.gc.ca This method involves multiplying the concentration of this compound by its designated PEF to obtain a benzo[a]pyrene equivalent (B[a]PEq) concentration. This equivalent concentration can then be used with the established oral slope factor for B[a]P to estimate the cancer risk. cdc.gov The California Office of Environmental Health Hazard Assessment (OEHHA), whose values are recommended for use by the Agency for Toxic Substances and Disease Registry (ATSDR), has established an oral cancer slope factor for benzo[a]pyrene of 1.7 (mg/kg/day)⁻¹. cdc.gov

Inhalation Unit Risks

The Inhalation Unit Risk (IUR) represents the upper-bound excess lifetime cancer risk estimated to result from continuous exposure to an agent at a concentration of 1 microgram per cubic meter (µg/m³) in the air. epa.govepa.gov It provides a quantitative estimate of risk from inhalation exposure. epa.gov

Similar to the oral route, a specific IUR for this compound has not been established. The PEF methodology is also applied for the inhalation pathway. The concentration of this compound in the air is converted to a B[a]PEq concentration, which is then assessed using the IUR for B[a]P. cdc.gov The OEHHA-derived IUR for benzo[a]pyrene, recommended by the ATSDR, is 1.1 x 10⁻³ (µg/m³)⁻¹. cdc.gov

Incremental Lifetime Cancer Risk

Incremental Lifetime Cancer Risk (ILCR) is the additional probability that an individual will develop cancer during their lifetime due to exposure to a potential carcinogen. epa.gov It is calculated by multiplying the estimated exposure to a chemical by its corresponding toxicity value (either the oral slope factor or the inhalation unit risk). publications.gc.ca For federal contaminated sites in Canada, a human health risk is generally considered negligible if the ILCR is at or below 1 in 100,000 (1x10⁻⁵). publications.gc.ca The U.S. EPA often uses a target cancer risk of 10⁻⁶ for setting preliminary remediation goals. epa.gov

The formulas for calculating ILCR are:

For Oral Exposure: ILCR = Lifetime Average Daily Dose (mg/kg/day) × Oral Slope Factor ((mg/kg/day)⁻¹) publications.gc.ca

For Inhalation Exposure: ILCR = Air Concentration (µg/m³) × Inhalation Unit Risk ((µg/m³)⁻¹) publications.gc.ca

When assessing this compound, the "Lifetime Average Daily Dose" or "Air Concentration" would first be multiplied by its PEF (0.001) to derive the B[a]PEq value before applying the B[a]P slope factor or unit risk. publications.gc.capublications.gc.ca

The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)," based on inadequate evidence from experimental studies. nih.gov

Quantitative Risk Assessment Data

The following table summarizes the key values used in the quantitative risk assessment of this compound via the Potency Equivalency Factor approach.

| Parameter | Compound | Value | Agency/Source |

| Potency Equivalency Factor (PEF) | This compound | 0.001 | Health Canada / EEI (2006) publications.gc.capublications.gc.ca |

| Oral Cancer Slope Factor (CSF) | Benzo[a]pyrene | 1.7 (mg/kg/day)⁻¹ | OEHHA (2010) / ATSDR cdc.gov |

| Inhalation Unit Risk (IUR) | Benzo[a]pyrene | 1.1 x 10⁻³ (µg/m³)⁻¹ | OEHHA (1993) / ATSDR cdc.gov |

Analytical Methodologies for 2 Methylfluoranthene Quantification

Sample Preparation Techniques

The initial and often most critical step in the analysis of 2-methylfluoranthene is the effective extraction of the analyte from the sample matrix. The choice of extraction method depends heavily on the nature of the sample, whether it be soil, sediment, water, or biological tissue.

Modern extraction techniques have largely replaced traditional methods like Soxhlet extraction due to their efficiency, speed, and reduced solvent consumption. thermofisher.comuia-initiative.eu

For instance, a study on the extraction of PAHs from diesel particulate matter found that a solvent mixture of toluene (B28343) and cyclohexane (B81311) (7:3, v/v) at 125 °C yielded high recoveries for most PAHs. researchgate.net Another study reported the successful extraction of PAHs from particulate matter using a toluene/methanol (9:1, v/v) mixture at 200 °C and 20.7 MPa. nih.govd-nb.info ASE has been successfully applied to various matrices, including soils, sediments, sludges, and biological tissues. thermofisher.comlcms.cz The automated nature of ASE systems also contributes to improved reproducibility and reduced manual labor. thermofisher.comuia-initiative.eu

Liquid-liquid extraction (LLE) is a common technique for aqueous samples. A validated workflow for analyzing PAHs in water utilized LLE with hexane. lcms.czthermofisher.com For different water matrices like tap water, mineral water, and wastewater, specific protocols are adapted to ensure efficient extraction. lcms.czthermofisher.com

Solid-phase extraction (SPE) is another valuable technique, particularly for cleaning up extracts before chromatographic analysis or for extracting PAHs from liquid samples. tandfonline.comwaters.com

| Extraction Method | Key Parameters | Typical Solvents | Sample Types |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Temperature: 100-200°C, Pressure: ~1500 psi, Static Cycles: 2-5 | Toluene, Toluene/Methanol, Toluene/Cyclohexane, Dichloromethane | Soil, Sediment, Particulate Matter, Tissue |

| Liquid-Liquid Extraction (LLE) | Solvent choice, shaking time, phase separation | Hexane | Water (tap, mineral, wastewater) |

| Solid-Phase Extraction (SPE) | Sorbent material, elution solvent | Various | Liquid samples, extract cleanup |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds, including isomeric PAHs.

In some cases, more specialized column chemistries are required to resolve critical isomer pairs. For example, a 50% phenyl methylpolysiloxane column (DB-17ms) has been utilized in two-dimensional GC systems for enhanced separation of PAHs. nih.gov An evaluation of different GC columns showed that while Rxi-SVOCms and Rtx-440 columns provided good resolution for many PAHs, an Rxi-XLB column offered superior separation for certain co-eluting PCBs and PAHs. restek.com The separation of this compound from other isomers and similarly structured compounds is essential for accurate quantification. diva-portal.org

| GC Column Stationary Phase | Application | Reference |

| 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | General purpose PAH analysis | chemprob.orgepd.gov.hkwbea.orgcedre.fr |

| 50% Phenyl methylpolysiloxane (e.g., DB-17ms) | Enhanced separation in 2D-GC systems | nih.gov |

| Rxi-XLB | Improved resolution of certain PAHs and PCBs | restek.com |

Detection and Quantification Approaches

Once separated by GC, sensitive and selective detectors are required for the detection and quantification of this compound.

Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices. gcms.cz

| Ion (m/z) | Role |

| 216 | Quantitation Ion |

| 215 | Confirmation Ion |

| 189 | Confirmation Ion |

Bioanalytical Screening Tools

While chromatographic methods provide detailed quantitative data, they can be time-consuming and costly for large-scale screening. diva-portal.org Bioanalytical screening tools offer a more rapid and high-throughput alternative for assessing the presence of PAHs in environmental samples.

Enzyme-linked immunosorbent assays (ELISAs) have been explored for the detection of PAHs in contaminated soils. diva-portal.org These assays are based on the specific binding of antibodies to target PAHs. However, their utility can be limited by cross-reactivity with other structurally related PAHs that may co-occur in the sample, potentially leading to deviations from results obtained by GC-MS. diva-portal.org The efficiency of the extraction method prior to ELISA is also a critical factor affecting accuracy. diva-portal.org

Cell-based bioassays, such as CAFLUX and CALUX (chemically activated fluorescent/luciferase gene expression) assays, have also been used for screening PAHs and other pollutants. diva-portal.org These assays measure the biological response of cells to the presence of contaminants. While these tools are valuable for rapid screening and prioritization of samples for further analysis, they are generally considered semi-quantitative and require validation against conventional chromatographic methods. diva-portal.org The development of rapid, non-invasive methods to assess internalized exposure to PAHs is an active area of research, particularly in occupational health studies of groups like firefighters. nih.gov

Cell-Based Bioassays for AhR-Activating Compounds (e.g., H4IIE-luc assay)

The quantification of this compound, a polycyclic aromatic hydrocarbon (PAH), can be achieved through cell-based bioassays that measure the activation of the aryl hydrocarbon receptor (AhR). The H4IIE-luc bioassay is a prominent example of such a method, providing a measure of the total bioactivity of AhR-activating ligands in a given sample. nih.gov

The H4IIE-luc bioassay utilizes a rat hepatoma cell line (H4IIE) that has been genetically modified to contain a firefly luciferase reporter gene. nih.govnih.gov This reporter gene is linked to dioxin responsive elements (DREs). When a compound like this compound binds to the AhR within the cell, the resulting ligand-receptor complex translocates to the nucleus and binds to the DREs. nih.gov This binding event initiates the transcription of the luciferase gene. Subsequent addition of a substrate for the luciferase enzyme results in the emission of light, the intensity of which is proportional to the amount of AhR activation. nih.govfishersci.fi This method indirectly quantifies the induction of cytochrome P450 enzymes, a key response to AhR activation. nih.gov

This bioassay is a valuable tool for studying the AhR-activating potency of individual compounds and mixtures. atamankimya.com It is particularly useful for environmental monitoring as it integrates the total potencies and interactive effects of all AhR-activating compounds present in a sample, including known and unknown substances. nih.govfishersci.ca

Research Findings

The toxicity of a sample or an individual compound in the H4IIE-luc assay is often quantified in terms of bioanalytical equivalents (BEQs) or relative potency factors (REPs). nih.govnih.gov These values are determined by comparing the response of the test compound to that of a highly potent and well-characterized AhR agonist, typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govoup.com

Studies have shown that many PAHs are potent AhR agonists. atamankimya.com Research investigating the activity of methylated PAHs has revealed that they are often more potent than their parent compounds in the H4IIE-luc bioassay. researchgate.net For instance, one study noted that the oxidation of methylated PAHs appeared to increase the AhR-mediated potency. nih.govdiva-portal.org Another study highlighted that methylated derivatives of phenanthrene (B1679779) were two to five times more potent than the parent compound in activating the human AhR. wikipedia.org

The duration of exposure is a critical factor in the H4IIE-luc assay. Declining REP values with increased exposure time (e.g., 24, 48, and 72 hours) have been observed for PAHs and their derivatives. nih.govnih.gov This phenomenon is attributed to the metabolism of these compounds by the H4IIE-luc cells. nih.govusask.ca

While specific REP values for this compound are not consistently reported across all studies, the data for related PAHs provide a framework for its expected activity. The table below summarizes H4IIE-luc assay-specific REP values for several PAHs relative to TCDD, demonstrating the range of potencies observed.

Interactive Data Table: Relative Potency (REP) of Select PAHs in the H4IIE-luc Assay

The following table presents research findings on the relative potency of various polycyclic aromatic hydrocarbons compared to the reference compound TCDD.

| Compound | Relative Potency (REP) vs. TCDD | Maximum Induction (% of TCDD max) | Exposure Time (hours) |

| Benzo[a]pyrene (B130552) | 0.001 - 0.1 | >60% | 24, 48, 72 |

| Chrysene | 0.00001 - 0.001 | >60% | 24, 48, 72 |

| Fluoranthene (B47539) | <0.000001 | <60% | 24 |

| Phenanthrene | <0.000001 | <60% | 24 |

| Pyrene | <0.000001 | <60% | 24 |

| 7-Methylbenzo[a]anthracene | 0.0001 | Not Specified | 24 |

| 7,12-Dimethylbenzo[a]anthracene | 0.01 - 0.1 | >60% | 24, 48, 72 |

Note: Data compiled from various studies. nih.govusask.ca REP values can vary based on specific assay conditions and calculation methods (e.g., EC25, EC50). Compounds with low maximum induction may not have calculable REP values.

Environmental and Biological Degradation Pathways of 2 Methylfluoranthene

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves non-biological processes that transform 2-methylfluoranthene, primarily through atmospheric and photochemical reactions.

In the atmosphere, this compound, which can exist in the gas phase, is susceptible to transformation by reacting with photochemically produced radicals. iarc.frnih.gov The primary daytime loss process for gas-phase PAHs is their reaction with hydroxyl (OH) radicals. airuse.euresearchgate.net This reaction for PAHs typically has a calculated atmospheric lifetime of less than a day. researchgate.net For instance, the reaction of fluoranthene (B47539) with OH radicals has an estimated atmospheric half-life of about 8 hours. nih.gov

During the nighttime, the nitrate (B79036) radical (NO3) becomes a significant reactant. airuse.eu While the reaction with NO3 is generally slower than with OH radicals, it is an important pathway for the formation of nitro-PAHs, which can be mutagenic. airuse.euca.gov For 2-methylnaphthalene (B46627), a related compound, the yield of nitro-PAHs from reaction with NO3 radicals is significantly higher (39%) compared to the reaction with OH radicals (~0.2%). ca.gov It is anticipated that this compound follows a similar pattern, where its reaction with NO3 radicals contributes to the formation of nitro-derivatives. ca.gov These atmospheric reactions can lead to the transformation of gas-phase PAHs into particle-associated compounds, such as 2-nitrofluoranthene (B81861) formed from fluoranthene. ca.gov

Table 1: Atmospheric Transformation of Related PAHs

| PAH | Reactant | Nitro-PAH Yield | Atmospheric Lifetime/Half-life |

|---|---|---|---|

| Fluoranthene | OH radical | 3% | ~8 hours (half-life) nih.gov |

| Fluoranthene | NO3 radical | 24% | ~85 days (lifetime) nih.gov |

| 2-Methylnaphthalene | OH radical | ~0.2% | - |

| 2-Methylnaphthalene | NO3 radical | 39% | - |

Photochemical degradation, or photolysis, is another key abiotic process that can break down this compound. PAHs are susceptible to degradation by direct photolysis, with lifetimes ranging from hours to days. copernicus.org The rate of photolysis is influenced by factors such as the intensity of solar radiation and the medium in which the compound is present. For instance, the presence of algae can photosensitize the degradation of fluoranthene, increasing the rate of photodegradation. nih.gov While specific data for this compound is limited, the general behavior of PAHs suggests that photochemical processes contribute to its transformation in the environment, especially in surface waters and on surfaces exposed to sunlight.

Bioremediation and Microbial Degradation

Bioremediation leverages the ability of microorganisms to degrade contaminants. Several bacterial and fungal species have been identified that can break down PAHs like this compound.

Under aerobic conditions, where oxygen is present, many bacteria can utilize PAHs as a source of carbon and energy. researchgate.netmdpi.com The initial step in the aerobic degradation of PAHs by bacteria typically involves the action of dioxygenase enzymes. mdpi.comresearchgate.net These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. mdpi.com This is then followed by dehydrogenation to form a diol, and subsequent ring cleavage. mdpi.com

Studies on the degradation of fluoranthene by Mycobacterium species have identified several metabolites, indicating a pathway that involves hydroxylation and subsequent ring fission. oup.comasm.org For methylated PAHs, research has shown that some bacteria can degrade them at a higher rate than their unsubstituted parent compounds. For example, Sphingomonas paucimobilis was found to degrade 3-methylfluoranthene (B47718) at a faster rate than fluoranthene. researchgate.net This suggests that specific bacterial strains have evolved pathways to metabolize alkylated PAHs like this compound.

Anaerobic degradation of PAHs is also possible, although it is generally a slower process than aerobic degradation. frontiersin.org Under anoxic conditions, microorganisms utilize alternative electron acceptors such as nitrate (NO3-), sulfate (B86663) (SO42-), or ferric iron (Fe3+) for respiration. researchgate.nettandfonline.com

Research has demonstrated the degradation of 2-methylnaphthalene under nitrate-reducing conditions. nih.gov Enrichment cultures from contaminated soils have shown the capability to degrade a mixture of PAHs, including 2-methylnaphthalene, under anaerobic conditions at low temperatures. nih.gov While direct evidence for the anaerobic degradation of this compound is scarce, the known pathways for other PAHs suggest that it can be transformed by microbial communities in anoxic environments such as sediments and contaminated aquifers. For instance, some facultative anaerobic bacteria, like Shewanella putrefaciens, have shown the ability to degrade various PAHs under both aerobic and anaerobic (iron-reducing) conditions. frontiersin.org

The microbial metabolism of this compound involves a variety of enzyme systems and the use of different electron acceptors depending on the environmental conditions.

In aerobic degradation , the key enzymes are cytochrome P450 monooxygenases and dioxygenases. nih.govnih.gov These enzymes initiate the attack on the aromatic ring structure. mdpi.com The electrons generated during the oxidation of the PAH are ultimately transferred to oxygen, which acts as the terminal electron acceptor. researchgate.net

In anaerobic degradation , a different set of enzymes is employed, and various electron acceptors are used. In nitrate-reducing bacteria, nitrate is reduced to nitrite, and further to nitrogen gas. researchgate.net In sulfate-reducing bacteria, sulfate is used as the electron acceptor, producing hydrogen sulfide. researchgate.net Iron-reducing bacteria utilize Fe(III) as the electron acceptor, converting it to Fe(II). frontiersin.org The specific enzymes involved in the initial activation of the stable PAH molecule under anaerobic conditions are still an area of active research but are thought to involve carboxylation, hydroxylation, or methylation.

Application of Genome-Scale Metabolic Models (GEMs) in Bioremediation Research

Genome-Scale Metabolic Models (GEMs) are comprehensive computational frameworks that mathematically represent the entire set of metabolic reactions within an organism. frontiersin.orgresearchgate.net These models are constructed based on an organism's genomic data and consist of a detailed matrix of all known metabolic reactions catalyzed by the organism's enzymes. embopress.org By incorporating gene-protein-reaction (GPR) associations, GEMs can simulate the metabolic state of a cell and predict physiological outcomes, such as growth rates, substrate consumption, and byproduct formation, under various environmental conditions. frontiersin.orgresearchgate.net

In the context of bioremediation, GEMs have emerged as a powerful tool for systems-level analysis and for guiding metabolic engineering efforts. frontiersin.orgresearchgate.net They allow researchers to move beyond studying single pathways and instead analyze the complete metabolic network of microorganisms capable of degrading pollutants. embopress.org This holistic view enables the identification of key metabolic pathways, potential bottlenecks, and optimal conditions for enhancing the degradation of contaminants. researchgate.net

The application of GEMs in bioremediation can be summarized in several key areas:

Prediction of Metabolic Capability: GEMs can predict whether a microorganism possesses the necessary enzymatic machinery to degrade a specific pollutant, such as this compound, even if the degradation has not been experimentally observed.

Optimization of Bioremediation Strategies: By simulating the metabolic response to different environmental inputs, GEMs can help identify the ideal nutrient amendments and electron acceptors to stimulate the growth and degradative activity of relevant microbial populations in situ. frontiersin.org

Guidance for Metabolic Engineering: For ex-situ bioremediation, GEMs can pinpoint specific genes that could be targeted for modification to enhance the production of degradative enzymes or to channel metabolic flux towards the breakdown of target compounds. frontiersin.orgembopress.org

Integration with Other Models: GEMs can be coupled with other modeling types, such as reactive transport models, to predict the outcome of field-scale bioremediation efforts. This integration allows for the simulation of both microscopic cellular metabolism and macroscopic variables like contaminant concentrations in groundwater, providing a more complete and predictive picture of the bioremediation process.

While GEMs have been successfully applied to understand and optimize the bioremediation of various contaminants, their specific application to the degradation of this compound is not yet extensively documented in scientific literature. However, the principles and methodologies are directly transferable. By constructing GEMs for bacteria known to degrade polycyclic aromatic hydrocarbons (PAHs), researchers can investigate the complex metabolic networks involved and design more effective strategies for the bioremediation of sites contaminated with this compound and other related compounds.

Biotransformation in Higher Organisms